n'-Benzoyl-2-chlorobenzohydrazide n'-Benzoyl-2-chlorobenzohydrazide
Brand Name: Vulcanchem
CAS No.: 732-21-8
VCID: VC16068789
InChI: InChI=1S/C14H11ClN2O2/c15-12-9-5-4-8-11(12)14(19)17-16-13(18)10-6-2-1-3-7-10/h1-9H,(H,16,18)(H,17,19)
SMILES:
Molecular Formula: C14H11ClN2O2
Molecular Weight: 274.70 g/mol

n'-Benzoyl-2-chlorobenzohydrazide

CAS No.: 732-21-8

Cat. No.: VC16068789

Molecular Formula: C14H11ClN2O2

Molecular Weight: 274.70 g/mol

* For research use only. Not for human or veterinary use.

n'-Benzoyl-2-chlorobenzohydrazide - 732-21-8

Specification

CAS No. 732-21-8
Molecular Formula C14H11ClN2O2
Molecular Weight 274.70 g/mol
IUPAC Name N'-benzoyl-2-chlorobenzohydrazide
Standard InChI InChI=1S/C14H11ClN2O2/c15-12-9-5-4-8-11(12)14(19)17-16-13(18)10-6-2-1-3-7-10/h1-9H,(H,16,18)(H,17,19)
Standard InChI Key RGVDCVBUPZZNAX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Cl

Introduction

Chemical Identity and Structural Features

N'-Benzoyl-2-chlorobenzohydrazide belongs to the acylhydrazone class, featuring a benzoyl group (C6H5CO\text{C}_6\text{H}_5\text{CO}-) linked to a hydrazide moiety substituted with a 2-chlorophenyl ring. The chlorine atom at the ortho position of the benzene ring introduces steric and electronic effects that influence its reactivity and interactions with biological targets . The compound’s structure is validated by spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR), which confirm the presence of characteristic functional groups, including the amide (NHCO\text{NHCO}) and aryl chloride bonds .

Synthesis and Characterization

Synthetic Pathways

The synthesis of N'-benzoyl-2-chlorobenzohydrazide typically involves the condensation of 2-chlorobenzohydrazide with benzoyl chloride under controlled conditions. A general protocol derived from analogous hydrazide syntheses includes:

  • Refluxing 2-chlorobenzohydrazide with benzoyl chloride in ethanol.

  • Acid catalysis to facilitate nucleophilic acyl substitution.

  • Purification via recrystallization from dimethyl sulfoxide (DMSO) or acetone .

This method yields high-purity product, as confirmed by melting point analysis and chromatographic techniques. Alternative routes may employ Schlenk line techniques to prevent hydrolysis of sensitive intermediates .

Spectroscopic Characterization

  • IR Spectroscopy: Key absorption bands at 3270 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O stretch), and 750 cm⁻¹ (C-Cl bend) confirm the functional groups .

  • NMR Spectroscopy: 1H^1\text{H}-NMR signals at δ 12.11 ppm (N-H), 7.91–6.84 ppm (aromatic protons), and δ 8.65 ppm (imine proton) validate the structure .

  • X-ray Diffraction (XRD): Monoclinic crystal structures are observed in related hydrazide complexes, suggesting similar packing arrangements for the parent compound .

Physicochemical Properties

N'-Benzoyl-2-chlorobenzohydrazide exhibits stability under ambient conditions, with a flash point of 270.5°C, making it suitable for high-temperature applications. Its low solubility in polar solvents (e.g., water) contrasts with high solubility in DMSO and acetone, which is critical for pharmacological formulations .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC14H11ClN2O2\text{C}_{14}\text{H}_{11}\text{ClN}_2\text{O}_2
Molecular Weight274.702 g/mol
Density1.308 g/cm³
Boiling Point523.7°C
Flash Point270.5°C

Applications in Coordination Chemistry

N'-Benzoyl-2-chlorobenzohydrazide acts as a tridentate ligand (O, O, N-donor) in metal complexes. Key applications include:

  • Catalysis: Pd(II) complexes catalyze Suzuki-Miyaura coupling reactions with >90% yields.

  • Material Science: Fe(II) complexes exhibit spin-crossover behavior, useful in molecular switches .

Table 2: Geometric Configurations of Metal Complexes

Metal IonGeometryApplication
Cu(II)Square planarAnticancer agents
Fe(II)OctahedralMagnetic materials
Zn(II)TetrahedralLuminescent sensors

Structural Analogs and Structure-Activity Relationships

Modifying the hydrazide scaffold alters bioactivity:

  • Chlorine Position: 4-Chloro analogs show reduced antimicrobial potency compared to 2-chloro derivatives due to steric hindrance .

  • Substituent Effects: Introducing methoxy groups enhances antioxidant activity by stabilizing radical intermediates .

Table 3: Bioactivity of Structural Analogs

CompoundBioactivity (IC₅₀ or MIC)
N'-(4-Hydroxybenzylidene) derivativeIC₅₀: 18 µM (DPPH)
N'-(3-Methoxy-4-hydroxy) derivativeMIC: 16 µg/mL (E. coli)

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